molecular formula C16H23N3OS B5886670 2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide

Cat. No.: B5886670
M. Wt: 305.4 g/mol
InChI Key: AMJXMTDTWPOLSW-UHFFFAOYSA-N
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Description

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide is a complex organic compound that features a pyridine ring substituted with cyano, ethyl, and dimethyl groups, as well as a sulfanyl group and a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but often involve stirring without solvent at elevated temperatures or using basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, solvent-free methods and recyclable catalysts are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-6-13-11(4)14(9-17)16(18-12(13)5)21-10-15(20)19(7-2)8-3/h6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJXMTDTWPOLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N=C1C)SCC(=O)N(CC)CC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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